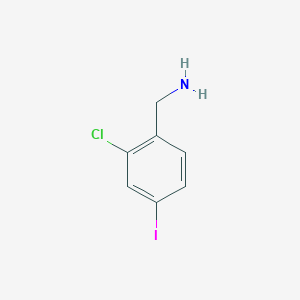

(2-chloro-4-iodophenyl)methanamine

Description

(2-Chloro-4-iodophenyl)methanamine is a halogen-substituted aryl methanamine derivative with a benzene ring bearing chlorine (Cl) at position 2 and iodine (I) at position 4. The compound is structurally characterized by its primary amine (-CH2NH2) group directly attached to the aromatic ring.

Properties

Molecular Formula |

C7H7ClIN |

|---|---|

Molecular Weight |

267.49 g/mol |

IUPAC Name |

(2-chloro-4-iodophenyl)methanamine |

InChI |

InChI=1S/C7H7ClIN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H,4,10H2 |

InChI Key |

AOJGIFMWSGHUPL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1I)Cl)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-4-iodophenyl)methanamine typically involves halogenation reactions. One common method is the iodination of 2-chlorobenzylamine. The reaction conditions often include the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an acidic medium. The reaction proceeds as follows:

2-chlorobenzylamine+I2+H2O2→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-chloro-4-iodophenyl)methanamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles.

Oxidation Reactions: The amine group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction Reactions: The compound can be reduced to form dehalogenated derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

Substitution: Formation of various substituted benzylamines.

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of dehalogenated benzylamines.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of (2-chloro-4-iodophenyl)methanamine exhibit potential anticancer activity. Compounds with similar structural motifs have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies on related phenylmethanamine derivatives have shown promising results against various cancer types, suggesting that this compound could serve as a scaffold for developing new anticancer agents .

Neuropharmacology

The compound has also been studied for its effects on serotonin receptors. Certain derivatives have demonstrated dual activity as serotonin reuptake inhibitors and receptor agonists, which may be beneficial in treating mood disorders such as depression and anxiety. The structure-activity relationship analyses suggest that modifications to the amine group can enhance binding affinity to serotonin receptors .

Insect Growth Regulators

This compound serves as an intermediate in the synthesis of insect growth regulators (IGRs), such as flufenoxuron. IGRs are crucial in pest control, particularly for managing populations of harmful insects without affecting beneficial species. The synthesis process involves several steps that yield high purity and efficiency, making it suitable for industrial production .

Herbicides and Fungicides

Additionally, compounds derived from this compound are being explored for their herbicidal and fungicidal properties. These compounds can disrupt the growth of unwanted plants and fungi, providing a means of sustainable agricultural practices.

Synthesis and Structural Insights

The synthesis of this compound typically involves halogenation reactions followed by amination processes. Key steps include:

- Halogenation : Introducing chlorine and iodine into the phenyl ring.

- Amination : Reacting the halogenated compound with amines under controlled conditions.

The resulting product exhibits unique physical and chemical properties that enhance its biological activities.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of a series of this compound derivatives on human cancer cell lines. The findings indicated significant cytotoxicity at low concentrations, highlighting the potential for further development into therapeutic agents .

Case Study 2: Agricultural Efficacy

In agricultural trials, flufenoxuron synthesized from this compound was tested against common pests in fruit crops. Results showed a substantial reduction in pest populations with minimal impact on non-target organisms, demonstrating its effectiveness as an environmentally friendly pest control solution .

Mechanism of Action

The mechanism of action of (2-chloro-4-iodophenyl)methanamine involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers: (3-Chloro-4-Iodophenyl)Methanamine Hydrochloride

- Structural Difference : The iodine and chlorine substituents are swapped (positions 3 and 4 vs. 2 and 4 in the target compound).

- Physicochemical Properties: Molecular Weight: 303.96 g/mol (vs. ~304 g/mol estimated for the target compound) . Solubility: Likely reduced water solubility due to increased halogen bulk compared to non-iodinated analogs.

- Synthesis : Both isomers likely require halogenation steps, but regioselectivity challenges differ due to steric and electronic effects of substituent positions .

Heterocyclic Derivatives: (2-(4-Chlorophenyl)-1,3-Thiazol-4-yl)Methanamine Hydrochloride

- Structural Difference : Incorporates a thiazole ring fused to the benzene ring, replacing the iodine substituent.

- PubChem CID: 2794737; SMILES: Cl.NCC1=CSC(=N1)C1=CC=C(Cl)C=C1 .

- Biological Relevance : Thiazole-containing compounds are common in antiviral and antimicrobial agents, suggesting divergent applications compared to the iodine-rich target compound .

Phenethylamine Analogs: 2-(4-Chlorophenyl)Ethanamine

- Structural Difference : Features a two-carbon chain (-CH2CH2NH2) instead of a direct amine attachment to the benzene ring.

- Lower molecular weight (156.63 g/mol) compared to the target compound .

- Applications : Phenethylamines are often studied for CNS activity (e.g., neurotransmitter analogs), whereas aryl methanamines may target different biological systems .

Bicyclic Systems: (4-Chloro-2,3-Dihydro-1H-Indene-2-yl)Methanamine

- Structural Difference : Contains a fused bicyclic indene ring system, adding steric bulk.

- Synthesis : Synthesized via cyanation and reduction of brominated intermediates, contrasting with the halogenation steps required for the target compound .

- Impact on Bioactivity : The rigid bicyclic structure may restrict conformational freedom, altering binding affinity compared to planar aryl methanamines .

Morpholine-Containing Analogs: (4-Chlorophenyl)(4-Methylmorpholin-2-yl)Methanamine

- Structural Difference : Integrates a morpholine ring, introducing a heterocyclic amine.

- Physicochemical Properties :

- Therapeutic Potential: Morpholine derivatives are frequently explored for kinase inhibition, suggesting different target selectivity compared to halogen-focused compounds .

Data Tables

Table 1: Structural and Physicochemical Comparison

Q & A

Q. What are the optimal synthetic routes for preparing (2-chloro-4-iodophenyl)methanamine, and how can purity be ensured?

The synthesis typically involves halogenation and amination steps. For example, iodination of a chlorophenyl precursor using iodine monochloride (ICl) in a polar solvent (e.g., acetic acid) under controlled temperature (40–60°C) can introduce the iodine substituent. Subsequent reductive amination or Gabriel synthesis may yield the methanamine group. Purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization (using ethanol/water mixtures) is critical. Purity should be verified by HPLC (>98%) and characterized via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers handle safety risks associated with this compound?

This compound likely poses hazards similar to arylhaloamines:

- Inhalation/Skin Contact: Use fume hoods, nitrile gloves, and lab coats. If exposed, rinse skin with soap/water for 15 minutes; seek medical attention if irritation persists .

- Storage: Keep in airtight containers under inert gas (N) at –20°C to prevent degradation. Avoid light exposure due to potential iodine dissociation .

Q. What spectroscopic techniques are essential for characterizing this compound?

- FT-IR: Confirm NH stretches (~3300–3500 cm) and C-I/C-Cl vibrations (500–600 cm) .

- NMR: H NMR should show aromatic protons (δ 6.5–7.5 ppm) and NH signals (δ 1.5–2.5 ppm, broad). C NMR will resolve iodine-induced deshielding effects on aromatic carbons .

- Mass Spectrometry: HRMS (ESI+) to verify molecular ion [M+H] and isotopic patterns from chlorine/iodine .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

Use SHELXL for small-molecule refinement:

- Input initial coordinates from SHELXD or direct methods.

- Apply anisotropic displacement parameters for iodine and chlorine atoms.

- Validate with R-factor convergence (<5%) and check for residual electron density peaks near heavy atoms. For visualization, ORTEP-3 generates thermal ellipsoid plots to assess positional uncertainty .

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to evaluate frontier molecular orbitals (HOMO/LUMO) and predict sites for Suzuki-Miyaura coupling (iodine vs. chlorine selectivity).

- Docking Studies: Simulate interactions with catalytic systems (e.g., Pd(PPh)) to assess steric/electronic effects. Compare with experimental yields to validate models .

Q. How can contradictory spectroscopic data (e.g., unexpected NH2_22 splitting in NMR) be resolved?

- Variable Temperature NMR: Probe hydrogen bonding or dynamic effects by acquiring spectra at 25°C and –40°C.

- 2D NMR (COSY, HSQC): Assign coupling patterns and distinguish NH protons from solvent/impurity signals.

- Theoretical Simulations: Use software like Gaussian to simulate NMR shifts under different tautomeric states .

Q. What methodologies assess the stability of this compound under varying pH and temperature conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.